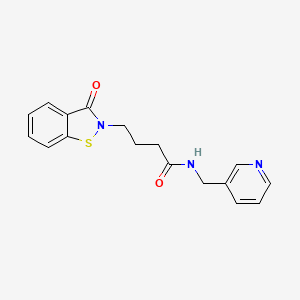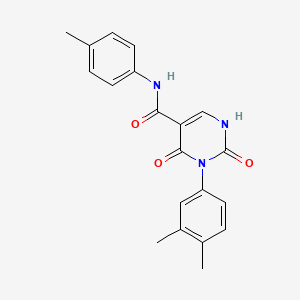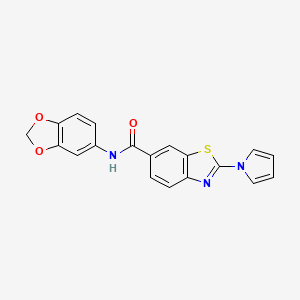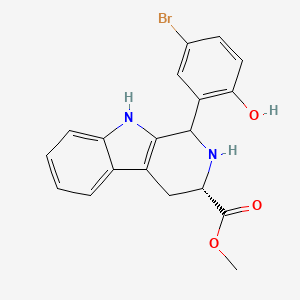
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound that features a benzothiazole ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the pyridine moiety and the butanamide side chain. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Attachment of Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Formation of Butanamide Side Chain: This step involves the acylation of the intermediate compound with butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound may be used as a probe to study biological pathways and interactions.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: Lacks the pyridine moiety, which may result in different biological activities.
N-(pyridin-3-ylmethyl)butanamide: Lacks the benzothiazole ring, affecting its chemical reactivity and applications.
Uniqueness
The presence of both the benzothiazole and pyridine rings in 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide makes it unique, providing a combination of properties that can be fine-tuned for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C17H17N3O2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C17H17N3O2S/c21-16(19-12-13-5-3-9-18-11-13)8-4-10-20-17(22)14-6-1-2-7-15(14)23-20/h1-3,5-7,9,11H,4,8,10,12H2,(H,19,21) |
Clave InChI |
OJVXTGVSDCDAEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14976762.png)

![1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976779.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14976791.png)
![(3-methoxyphenyl)[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14976797.png)



![Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B14976836.png)
![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B14976838.png)
![N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976842.png)
![4-Methyl-6-(3-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976849.png)
![N-(3-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14976867.png)
